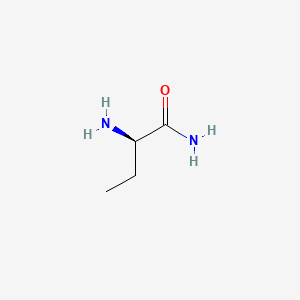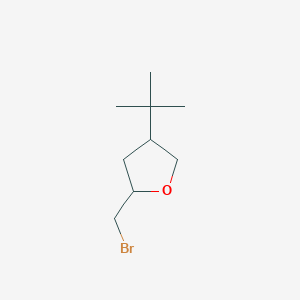
2-(Bromomethyl)-4-tert-butyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-4-tert-butyloxolane is an organic compound that features a bromomethyl group attached to an oxolane ring, with a tert-butyl group at the 4-position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-tert-butyloxolane typically involves the bromination of a precursor compound. One common method is the bromination of 4-tert-butyloxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane or acetone, and the mixture is irradiated with light to initiate the radical bromination process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of automated systems and reactors allows for precise control over reaction conditions, such as temperature and light exposure, which are crucial for the bromination process .
化学反应分析
Types of Reactions
2-(Bromomethyl)-4-tert-butyloxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is 4-tert-butyloxolane.
科学研究应用
2-(Bromomethyl)-4-tert-butyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the bromomethyl group.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
作用机制
The mechanism of action of 2-(Bromomethyl)-4-tert-butyloxolane involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The oxolane ring provides stability and rigidity to the molecule, influencing its reactivity and interaction with other molecules. The tert-butyl group adds steric hindrance, affecting the compound’s overall reactivity and selectivity in chemical reactions .
相似化合物的比较
Similar Compounds
2-(Bromomethyl)benzonitrile: Similar in having a bromomethyl group but differs in the aromatic ring structure.
2-Bromomethyl-1,3-dioxolane: Contains a dioxolane ring instead of an oxolane ring.
Ethyl 2-(bromomethyl)acrylate: Features a bromomethyl group attached to an acrylate moiety.
Uniqueness
2-(Bromomethyl)-4-tert-butyloxolane is unique due to its combination of an oxolane ring, a bromomethyl group, and a tert-butyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications where other similar compounds may not be as effective.
属性
分子式 |
C9H17BrO |
|---|---|
分子量 |
221.13 g/mol |
IUPAC 名称 |
2-(bromomethyl)-4-tert-butyloxolane |
InChI |
InChI=1S/C9H17BrO/c1-9(2,3)7-4-8(5-10)11-6-7/h7-8H,4-6H2,1-3H3 |
InChI 键 |
OGJVXDKKBLBMRF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CC(OC1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





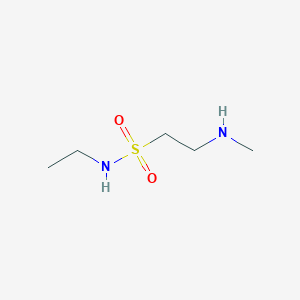
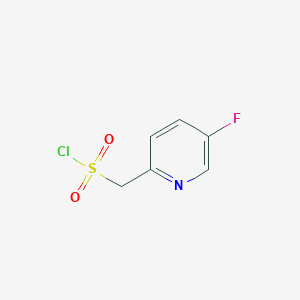


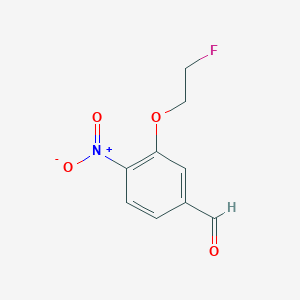
![[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B13221015.png)
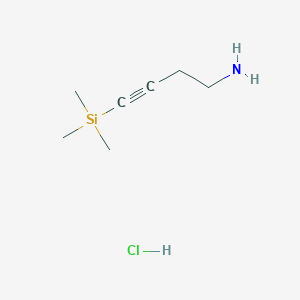


![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13221040.png)
